2-Bromothiazole-5-boronic acid
Overview
Description
2-Bromothiazole-5-boronic acid is a useful research compound. Its molecular formula is C3H3BBrNO2S and its molecular weight is 207.85. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-Bromothiazole-5-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is crucial for the formation of carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the creation of a variety of complex molecules, contributing to the diversity and complexity of organic compounds .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the yield of the Suzuki–Miyaura coupling reaction can be increased by maintaining a low concentration of the compound . This can be achieved through slow, syringe-pump addition of the compound .
Biochemical Analysis
Biochemical Properties
The role of 2-Bromothiazole-5-boronic acid in biochemical reactions is primarily associated with its use in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The this compound acts as an organoboron reagent, which is transferred from boron to palladium during the transmetalation process .
Cellular Effects
Given its role in Suzuki–Miyaura cross-coupling reactions, it can be inferred that it may influence cellular processes related to carbon–carbon bond formation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its participation in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the this compound acts as a nucleophilic organoboron reagent. It is transferred from boron to palladium during the transmetalation process .
Metabolic Pathways
Given its role in Suzuki–Miyaura cross-coupling reactions, it may be involved in metabolic pathways related to carbon–carbon bond formation .
Properties
IUPAC Name |
(2-bromo-1,3-thiazol-5-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BBrNO2S/c5-3-6-1-2(9-3)4(7)8/h1,7-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBXYNRKOPBEGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(S1)Br)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BBrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001282035 | |
Record name | Boronic acid, B-(2-bromo-5-thiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001282035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.85 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-34-4 | |
Record name | Boronic acid, B-(2-bromo-5-thiazolyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(2-bromo-5-thiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001282035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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